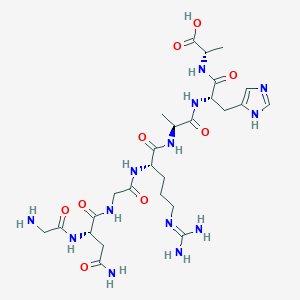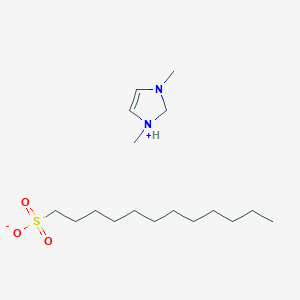
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It belongs to the class of imidazolium-based ionic liquids, which are salts in the liquid state at relatively low temperatures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate typically involves the reaction of 1,3-dimethylimidazolium chloride with dodecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their structure and function. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2,3-dihydro-1H-imidazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
- 1,3-Dimethylimidazolium chloride
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is unique due to its combination of the imidazolium cation and the dodecane-1-sulfonate anion. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased thermal stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
840475-26-5 |
|---|---|
Fórmula molecular |
C17H36N2O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.C5H10N2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-6-3-4-7(2)5-6/h2-12H2,1H3,(H,13,14,15);3-4H,5H2,1-2H3 |
Clave InChI |
SJMNSCKPQMYJGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)[O-].C[NH+]1CN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


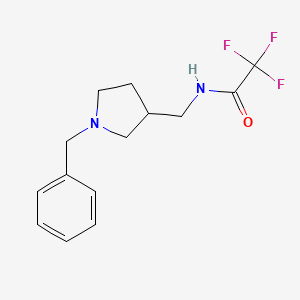
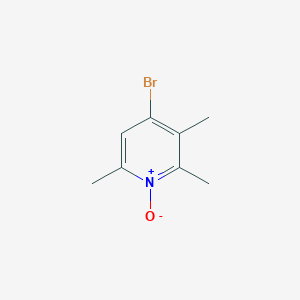
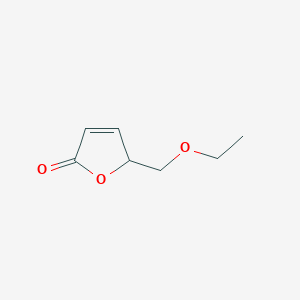
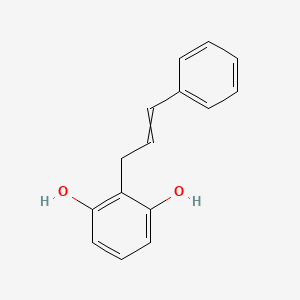
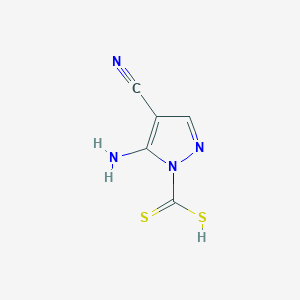
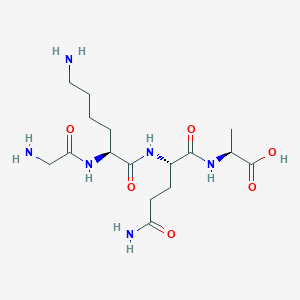
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
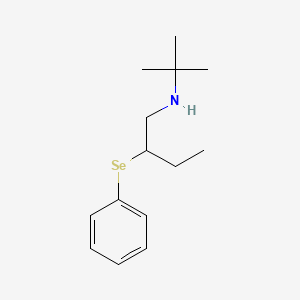
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)

